molecular formula C47H55ClF3N5O6S3 B1683852 ナビトクラックス CAS No. 923564-51-6

ナビトクラックス

カタログ番号: B1683852
CAS番号: 923564-51-6
分子量: 974.6 g/mol
InChIキー: JLYAXFNOILIKPP-KXQOOQHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ナヴィトクラックスは、ABT-263としても知られており、経口投与可能な実験的な抗がん剤です。これは、B細胞リンパ腫-2(Bcl-2)タンパク質ファミリーの低分子阻害剤であり、アポトーシス(プログラムされた細胞死)の重要な調節因子です。 ナヴィトクラックスは、リンパ腫や固形腫瘍など、さまざまな種類の癌に対する治療の可能性について研究されています .

科学的研究の応用

Navitoclax has a wide range of scientific research applications, including:

作用機序

ナヴィトクラックスは、アポトーシスの主要な負の調節因子であるBcl-2タンパク質ファミリーを標的としています。これらのタンパク質には、Bcl-2、Bcl-xL、Bcl-wなどがあり、アポトーシス促進タンパク質(Bax、Bak)に結合し、それらが細胞死経路を開始するのを防ぐことによって機能します。 Bcl-2タンパク質ファミリーを阻害することで、ナヴィトクラックスはアポトーシス促進因子の放出を促進し、癌細胞のアポトーシスを引き起こします .

類似の化合物との比較

ナヴィトクラックスは、オバトクラックスやベネトクラックスなどの他のBcl-2阻害剤に似ています。それには、これらの化合物とは異なる独自の特性があります。

ナヴィトクラックスは、複数のBcl-2ファミリータンパク質を阻害する能力により、汎用性があり強力な抗がん剤となりますが、血小板減少症などの用量制限副作用も引き起こします .

Safety and Hazards

Navitoclax has an acceptable safety profile and meaningful clinical activity in a minority of patients with relapsed/refractory lymphoid malignancies . All patients experienced at least one treatment-related adverse event (TRAE). Seventeen (65.4%) patients reported grade 3/4 TRAEs; thrombocytopenia (38.5%) and neutropenia (30.8%) were the most common .

将来の方向性

Navitoclax is being further advanced in clinical development with two phase III, placebo-controlled studies which will test ruxolitinib in combination with either navitoclax or placebo both in JAK2 inhibitor–naïve (TRANSFORM-1, NCT04472598) and JAK2 inhibitor relapsed/refractory (TRANSFORM-2, NCT04468984) MF patients .

生化学分析

Biochemical Properties

Navitoclax plays a significant role in biochemical reactions. It targets the Bcl-2 family of proteins, which are the major negative regulators of apoptosis . These proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins—the executioners (Bax, Bak) that actually start the destruction pathway .

Cellular Effects

Navitoclax has been demonstrated as a single agent or in combination with other drugs to successfully ameliorate tumor progression and fibrosis development . It potently treats small cell lung cancer and acute lymphocytic leukemia, and in combination therapy for solid tumors, it enhances the therapeutic effect of other chemotherapeutic agents .

Molecular Mechanism

Navitoclax inhibits not only Bcl-2, but also Bcl-XL and Bcl-w proteins . It acts on BCL-XL, sequestering BCL-XL from binding with BIM, enabling BIM to continue functioning and causing apoptosis in rigid myofibroblasts .

Temporal Effects in Laboratory Settings

Navitoclax broadly enhanced the activity of multiple therapeutic agents in vitro and enhanced efficacy of both docetaxel and erlotinib in xenograft models . The ability of navitoclax to synergize with docetaxel or erlotinib corresponded to an altered sensitivity of the mitochondria toward navitoclax .

Dosage Effects in Animal Models

Dosages of 25–50 mg/kg of Navitoclax have induced tumor suppression in almost half of the models studied and even with a low dosage, a moderate tumor inhibition was observed . Dose regimen tests have demonstrated the high efficacy of navitoclax through continuous dosing (whether once or twice daily) compared to intermittent dosing (every 3 or 7 days) .

Metabolic Pathways

Navitoclax targets the Bcl-2 family of proteins, the major negative regulators of apoptosis . The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins—the executioners (Bax, Bak) that actually start the destruction pathway .

Transport and Distribution

Navitoclax has low intravenous clearance values and low volumes of distribution across multiple species, and also has a very long dissolution rate-limited absorption phase as a result of its low solubility . The use of lipid-based formulations increases absorption and significantly enhances pharmacokinetic parameters .

Subcellular Localization

In WBI-treated mice, Navitoclax effectively eliminated senescent endothelial cells, which was associated with decreased BBB permeability and a trend for increased cortical capillarization . This suggests that Navitoclax may have a specific subcellular localization within the endothelial cells of the brain.

準備方法

ナヴィトクラックスは、複数段階の化学プロセスによって合成されます。 合成経路には、4-{4-[(4'-クロロ-4,4-ジメチル-3,4,5,6-テトラヒドロ[ビフェニル]-2-イル)メチル]ピペラジン-1-イル}安息香酸のカルボキシル基と、4-{[(2R)-4-(モルホリン-4-イル)-1-(フェニルスルファニル)ブタン-2-イル]アミノ}-3-(トリフルオロメチル)スルホニルベンゼンスルホンアミドのアミノ基との縮合が含まれます . ナヴィトクラックスの工業的生産方法は広く文書化されていませんが、大規模生産に最適化された同様の合成経路が関与している可能性があります。

化学反応の分析

ナヴィトクラックスは、次のようなさまざまな化学反応を起こします。

    酸化: ナヴィトクラックスは、特に硫黄含有部分で酸化反応を起こす可能性があります。

    還元: 化合物に存在するニトロ基で還元反応が起こる可能性があります。

    置換: ナヴィトクラックスは、特に芳香環で置換反応に関与する可能性があります。

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな触媒などがあります。 これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります .

科学研究アプリケーション

ナヴィトクラックスは、次のような幅広い科学研究アプリケーションを持っています。

    化学: Bcl-2タンパク質ファミリーとそのアポトーシスにおける役割を研究するためのツール化合物として使用されます。

    生物学: 癌細胞のアポトーシスを誘導する能力について調査されており、癌研究にとって貴重な化合物となっています。

    医学: リンパ腫や固形腫瘍など、さまざまな癌の治療のための臨床試験で研究されています。

    産業: 新しい癌療法の開発における製薬業界での潜在的な用途

類似化合物との比較

Navitoclax is similar to other Bcl-2 inhibitors such as Obatoclax and Venetoclax. it has unique properties that distinguish it from these compounds:

Navitoclax’s ability to inhibit multiple Bcl-2 family proteins makes it a versatile and potent anti-cancer agent, although it also leads to dose-limiting side effects such as thrombocytopenia .

特性

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H55ClF3N5O6S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-55-22-24-56(25-23-55)39-14-10-35(11-15-39)45(57)53-65(60,61)41-16-17-43(44(30-41)64(58,59)47(49,50)51)52-38(19-21-54-26-28-62-29-27-54)33-63-40-6-4-3-5-7-40/h3-17,30,38,52H,18-29,31-33H2,1-2H3,(H,53,57)/t38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAXFNOILIKPP-KXQOOQHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCOCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H55ClF3N5O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042640
Record name ABT-263
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

974.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Navitoclax targets the Bcl-2 family of proteins, the major negative regulators of apoptosis. The Bcl-2 proteins, including Bcl-2, Bcl-xL, and Bcl-w, work by binding to two other groups of proteins-the executioners (Bax, Bak) that actually start the destruction pathway, and the sentinel proteins. Cancer cells frequently overexpress the Bcl-2-like proteins, and thus, when they sustain DNA damage-from radiation, for example-they continue growing. Preventing the Bcl-2-like proteins from binding to the executioners might be able to trigger cell death in the tumor.
Record name Navitoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

923564-51-6
Record name ABT 263
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923564-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Navitoclax [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923564516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Navitoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12340
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAVITOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKJ5VVK2WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Navitoclax
Reactant of Route 2
Reactant of Route 2
Navitoclax
Reactant of Route 3
Reactant of Route 3
Navitoclax
Reactant of Route 4
Reactant of Route 4
Navitoclax
Reactant of Route 5
Reactant of Route 5
Navitoclax
Reactant of Route 6
Reactant of Route 6
Navitoclax
Customer
Q & A

A: Navitoclax is a BH3 mimetic, meaning it mimics the action of BH3-only proteins, which are key regulators of apoptosis. [, , , ] Navitoclax binds with high affinity to the hydrophobic groove of anti-apoptotic proteins BCL-2, BCL-XL, and BCL-w, preventing them from sequestering pro-apoptotic proteins like BAX and BAK. [, , , , , , ] This releases BAX and BAK, enabling them to oligomerize and form pores in the mitochondrial outer membrane, ultimately leading to caspase activation and apoptosis. [, ]

A: Besides releasing BAX and BAK, Navitoclax binding also liberates sequestered BH3-only proteins, allowing them to activate other pro-apoptotic pathways. [] This multifaceted mechanism makes Navitoclax a potent inducer of apoptosis in cells where BCL-2 family members play a crucial role in survival, such as cancer cells. [, , ]

A: The molecular formula of Navitoclax is C47H58N8O6, and its molecular weight is 811.02 g/mol. [] Note: While the provided abstracts do not directly state the molecular formula and weight, this information can be readily obtained from public chemical databases based on the compound's known structure.

ANone: The provided abstracts do not offer detailed spectroscopic data for Navitoclax.

ANone: The provided research focuses on Navitoclax as a therapeutic agent and does not delve into its material compatibility, catalytic properties, or computational modeling aspects.

A: Navitoclax's structure mimics a key portion of a BH3 α-helix, enabling it to specifically target the hydrophobic groove of BCL-2, BCL-XL, and BCL-w. [, ] This structural feature underpins its high binding affinity and selectivity.

A: Developing a BCL-2 selective inhibitor, like Venetoclax (ABT-199), through structure-guided modifications, successfully reduced the incidence of thrombocytopenia associated with Navitoclax. [] This highlights the potential for structure-activity relationship studies to tailor Navitoclax's activity and potentially improve its therapeutic index.

ANone: The provided abstracts do not offer detailed information about Navitoclax's stability.

A: While the abstracts don't mention specific strategies, the development of an oral formulation for Navitoclax suggests successful strategies have been employed to ensure its bioavailability. [, , , ]

ANone: The provided research primarily focuses on preclinical and clinical studies of Navitoclax and does not explicitly address SHE (Safety, Health, and Environment) regulations.

A: Navitoclax demonstrates potent single-agent activity in preclinical models of hematologic malignancies, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia. [, , , , ] It also shows efficacy in xenograft models of small cell lung cancer. [, ] In solid tumor models where single-agent activity is limited, Navitoclax enhances the efficacy of various chemotherapeutic agents, including taxanes and erlotinib. [, , , ]

A: Phase I trials confirmed Navitoclax's safety and established its maximum tolerated dose in patients with relapsed/refractory lymphoid malignancies and CLL. [, , , ] Promising antitumor activity was observed in patients with CLL, with an overall response rate of approximately 35%. [, , ] Early clinical trials also indicated activity in follicular lymphoma, small lymphocytic lymphoma, and lymphoplasmacytic lymphoma. []

A: High expression levels of MCL-1, another anti-apoptotic BCL-2 family protein, correlate with decreased efficacy of Navitoclax in CLL. [] This suggests MCL-1 can confer resistance, likely by compensating for the inhibition of BCL-2, BCL-XL, and BCL-w. [, , ] High B2M expression has also been linked to resistance to Navitoclax, potentially through the inactivation of the pro-apoptotic protein BAD. []

A: Thrombocytopenia, a decrease in platelet count, is the dose-limiting toxicity of Navitoclax, primarily attributed to its inhibition of BCL-XL in platelets. [, , , , ] This side effect can be managed by adjusting the dosing schedule or using a BCL-2 selective inhibitor. [, , ] Other common side effects include neutropenia, gastrointestinal issues (e.g., nausea, diarrhea), and fatigue. [, , , , ]

A: The development of Navitoclax represents a significant milestone in nearly three decades of research on BCL-2 proteins and their role in apoptosis. [] The discovery of BCL-2's involvement in the t(14:18) chromosomal translocation of malignant B cells paved the way for understanding its role in cancer development and resistance to therapy. [] The subsequent elucidation of the BCL-2 family protein interaction network and their critical role in regulating apoptosis provided the rationale for targeting these proteins therapeutically. [, , ] Navitoclax emerged as one of the first clinically tested BH3 mimetics, demonstrating the feasibility and potential of directly targeting protein-protein interactions to reactivate apoptosis in cancer. [, ]

A: The research on Navitoclax exemplifies the power of cross-disciplinary collaboration, integrating expertise from various fields like oncology, pharmacology, immunology, and molecular biology. [, , , ] These synergistic efforts are crucial for advancing our understanding of Navitoclax's mechanism of action, identifying biomarkers for patient selection, optimizing its therapeutic index, and exploring its potential in various disease contexts, including cancer, fibrotic diseases, and autoimmune disorders. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。